molecular formula C18H17ClFN9 B13983526 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13983526
M. Wt: 413.8 g/mol
InChI Key: MUFMMVVTAKGOJQ-UHFFFAOYSA-N
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Description

This compound is a 1,3,5-triazine derivative featuring a 6-chloro core with two distinct amino substituents. The N-position is substituted by a [(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl] group, while the N'-position carries a 1-methyl-1H-imidazol-4-yl moiety. Such structural features are often leveraged in pharmaceuticals for targeted interactions with enzymes or receptors, particularly in anticancer or antimicrobial contexts .

Properties

Molecular Formula

C18H17ClFN9

Molecular Weight

413.8 g/mol

IUPAC Name

6-chloro-2-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-4-N-(1-methylimidazol-4-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H17ClFN9/c1-28-9-13(22-10-28)23-17-25-16(19)26-18(27-17)24-14(15-21-7-8-29(15)2)11-3-5-12(20)6-4-11/h3-10,14H,1-2H3,(H2,23,24,25,26,27)

InChI Key

MUFMMVVTAKGOJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)NC4=CN(C=N4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the chloro, fluorophenyl, and imidazole substituents. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various imidazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the triazine core.

Scientific Research Applications

6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N’-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazine derivatives:

Compound Name & Source Substituents Molecular Weight (g/mol) Solubility & Stability Key Properties/Applications
Target Compound N-[(4-fluorophenyl)(1-methylimidazol-2-yl)methyl]; N'-(1-methylimidazol-4-yl) ~494.9 (calculated) Likely low aqueous solubility due to aromaticity; stable under inert conditions Potential kinase inhibitor or antimicrobial agent; imidazole groups enhance binding specificity
6-Chloro-N2,N2,N4,N4-tetramethyl-1,3,5-triazine-2,4-diamine (e) Tetramethyl ~230.7 High organic solubility; hydrolytically stable Simpler synthesis; used in agrochemicals or as intermediates for further functionalization
6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine () Diethyl 261.7 Soluble in DMSO; stable at room temperature Herbicidal applications; lower steric hindrance compared to target compound
N-[4-(1-Methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Bipyridine, imidazole ~413.5 Soluble in polar aprotic solvents (e.g., butanol) Fluorescent properties; applications in materials science or as a ligand in catalysis
4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl)morpholine () Benzimidazole, morpholine ~408.8 Moderate solubility in ethanol; 95% purity Enhanced aromaticity for DNA intercalation; potential anticancer use
6-Ethoxy-N-(4-fluorobenzyl)-N'-(2-methoxypyridin-4-yl)-1,3,5-triazine-2,4-diamine () Ethoxy, fluorobenzyl, methoxypyridin ~455.9 Likely moderate lipophilicity Ethoxy group may act as a prodrug moiety; fluorinated aromatic groups improve blood-brain barrier penetration

Key Findings:

Structural Complexity vs. Reactivity :

  • The target compound’s imidazole and fluorophenyl substituents confer higher binding specificity compared to alkyl-substituted analogs (e.g., e, 5). However, this complexity may reduce synthetic yield and aqueous solubility .
  • Simpler derivatives like 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine () prioritize stability and ease of synthesis, making them suitable for industrial applications .

Alkyl-substituted triazines (e, 5) are more commonly used in agrochemicals, where lipophilicity and environmental persistence are advantageous .

Synthetic Methods :

  • The target compound likely requires multi-step nucleophilic aromatic substitution (SNAr) reactions, similar to the synthesis of N-[4-(1-methylimidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (), which employs SNAr for functionalization .
  • Ethoxy-substituted analogs () may utilize alkoxylation steps, introducing distinct reactivity profiles .

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